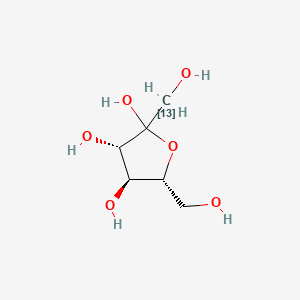
CID 50933023
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 50933023 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Méthodes De Préparation
The synthesis of CID 50933023 involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Des Réactions Chimiques
CID 50933023 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene and imidazole. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with water results in the formation of imidazole and carbon dioxide .
Applications De Recherche Scientifique
CID 50933023 has a wide range of scientific research applications In chemistry, it is used as a reagent for the coupling of amino acids in peptide synthesis In biology, it is employed in the study of enzyme mechanisms and protein interactionsIndustrially, it is used in the production of various chemical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism of action of CID 50933023 involves its interaction with specific molecular targets and pathways. It acts as a coupling agent in peptide synthesis by facilitating the formation of amide bonds. The compound’s reactivity is attributed to its ability to form stable intermediates with carboxylic acids and amines, leading to the desired products .
Comparaison Avec Des Composés Similaires
CID 50933023 can be compared with other similar compounds such as phosgene and imidazole. While phosgene is highly reactive and toxic, this compound offers a safer alternative with similar reactivity. Imidazole, on the other hand, is a common reagent used in the synthesis of this compound and shares some structural similarities. The uniqueness of this compound lies in its ability to act as a versatile coupling agent in various chemical reactions .
Propriétés
Formule moléculaire |
F6FeNa3 |
|---|---|
Poids moléculaire |
238.80 g/mol |
InChI |
InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+6;;;/p-6 |
Clé InChI |
ZWGKCOKDWQELNN-UHFFFAOYSA-H |
SMILES canonique |
F[Fe](F)(F)(F)(F)F.[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)









![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

